Tert-butyl (3aR,6aS)-3-oxo-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate
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Description
Tert-butyl (3aR,6aS)-3-oxo-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.288. The purity is usually 95%.
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Scientific Research Applications
Synthesis Processes
- A study by Bahekar et al. (2017) discusses an efficient and scalable synthesis process for a derivative of this compound, highlighting its significance in pharmacological research due to its role as a pharmacophore in diversified pharmacological activities (Bahekar et al., 2017).
Chemical Transformations and Derivatives
- Moskalenko and Boev (2014) describe the synthesis of piperidine derivatives fused to a tetrahydrofuran ring using a compound similar to Tert-butyl (3aR,6aS)-3-oxo-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate, indicating its utility in creating complex chemical structures (Moskalenko & Boev, 2014).
Applications in Organic Syntheses
- Padwa, Brodney, and Lynch (2003) explored the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan using a similar compound, showcasing its potential in organic synthesis and reaction studies (Padwa, Brodney & Lynch, 2003).
- Hozjan et al. (2023) focused on the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, demonstrating the compound's relevance in modern synthetic methodologies (Hozjan et al., 2023).
Unique Chemical Properties and Reactions
- Ivanov (2020) studied anionic cascade recyclization reactions, involving a compound structurally related to Tert-butyl (3aR,6aS)-3-oxo-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate, emphasizing its role in complex chemical transformations (Ivanov, 2020).
Crystallography and Molecular Structure
- Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, and analyzed its molecular structure, showing the importance of such compounds in crystallographic studies (Moriguchi et al., 2014).
properties
IUPAC Name |
tert-butyl (3aR,6aS)-3-oxo-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-10(14)8-5-4-6-9(8)13/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCXFHAYSWYBDR-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C2C1CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)[C@H]2[C@@H]1CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3aR,6aS)-3-oxo-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate |
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